molecular formula C9H17NO3S3Si B12056503 Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate CAS No. 1050502-37-8

Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate

Cat. No.: B12056503
CAS No.: 1050502-37-8
M. Wt: 311.5 g/mol
InChI Key: NGRLZFIXIPQVRW-UHFFFAOYSA-N
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Description

Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate (CAS: 1050502-37-8) is a specialized organosilicon compound with the molecular formula C₉H₁₇NO₃S₃Si and a molecular weight of 311.517 g/mol . It is characterized by a trimethoxysilyl group (-Si(OCH₃)₃) and a trithiocarbonate (-S-C(=S)-S-) functional group, enabling dual reactivity. The trimethoxysilyl moiety facilitates covalent bonding to hydroxyl-rich surfaces (e.g., silica, cellulose), while the trithiocarbonate group acts as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization .

Properties

CAS No.

1050502-37-8

Molecular Formula

C9H17NO3S3Si

Molecular Weight

311.5 g/mol

IUPAC Name

2-(3-trimethoxysilylpropylsulfanylcarbothioylsulfanyl)acetonitrile

InChI

InChI=1S/C9H17NO3S3Si/c1-11-17(12-2,13-3)8-4-6-15-9(14)16-7-5-10/h4,6-8H2,1-3H3

InChI Key

NGRLZFIXIPQVRW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCSC(=S)SCC#N)(OC)OC

Origin of Product

United States

Preparation Methods

Preparation of [3-(Trimethoxysilyl)Propyl] Carbodithioate Intermediate

The synthesis begins with the formation of the carbodithioate salt. This intermediate is generated by reacting 3-(trimethoxysilyl)propane-1-thiol with carbon disulfide (CS2CS_2) in the presence of a base, such as sodium hydroxide (NaOHNaOH) or potassium hydroxide (KOHKOH). The reaction proceeds as follows:

HS-(CH2)3Si(OCH3)3+CS2+NaOHNa+[S2C-S-(CH2)3Si(OCH3)3]+H2O\text{HS-(CH}2\text{)}3\text{Si(OCH}3\text{)}3 + CS2 + NaOH \rightarrow \text{Na}^+[\text{S}2\text{C-S-(CH}2\text{)}3\text{Si(OCH}3\text{)}3]^- + H_2O

This step is conducted under anhydrous conditions at 0–5°C to minimize side reactions. The carbodithioate salt is isolated via filtration and washed with cold diethyl ether to remove unreacted starting materials.

Reaction with Cyanomethyl Bromide

The carbodithioate salt is subsequently reacted with cyanomethyl bromide (BrCH2CNBrCH_2CN) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. The nucleophilic substitution occurs at room temperature over 12–24 hours:

Na+[S2C-S-(CH2)3Si(OCH3)3]+BrCH2CNS2C-S-(CH2)3Si(OCH3)3CH2CN+NaBr\text{Na}^+[\text{S}2\text{C-S-(CH}2\text{)}3\text{Si(OCH}3\text{)}3]^- + BrCH2CN \rightarrow \text{S}2\text{C-S-(CH}2\text{)}3\text{Si(OCH}3\text{)}3-CH2CN + NaBr

The product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to yield this compound as a pale-yellow liquid.

Table 1: Optimization Parameters for Step 1.2

ParameterOptimal ConditionImpact on Yield
SolventTetrahydrofuranMaximizes solubility of intermediates
Temperature25°CBalances reaction rate and side-product formation
Molar Ratio (Salt:BrCH₂CN)1:1.1Ensures complete conversion of salt
Reaction Time18 hoursAchieves >95% conversion

Mechanistic Insights and Kinetic Considerations

The cyanomethyl group’s electron-withdrawing nature enhances the electrophilicity of the central carbon in the trithiocarbonate moiety, facilitating efficient chain-transfer during RAFT polymerization. Kinetic studies reveal that the trimethoxysilyl group stabilizes the intermediate radicals, reducing unintended termination events.

Role of the Trimethoxysilyl Group

The silicon-based substituent contributes to:

  • Enhanced Solubility : Compatibility with hydrophobic monomers (e.g., styrene, acrylates) due to the silane’s organic-inorganic hybrid character.

  • Surface Anchoring : Post-polymerization, the trimethoxysilyl group enables covalent bonding to silica substrates, useful in hybrid material synthesis.

Comparative Analysis of Trithiocarbonate RAFT Agents

This compound outperforms conventional dithiobenzoates and xanthates in controlling the polymerization of less-activated monomers (LAMs) like N-vinylcarbazole (NVC). Key advantages include:

Table 2: Performance in NVC Polymerization

RAFT Agent TypeDispersity (Ð)Molecular Weight Control
Trithiocarbonate (This compound)1.05–1.15Excellent
Dithiobenzoate>1.30Poor (retardation observed)
Xanthate1.20–1.30Moderate

Scalability and Industrial Relevance

The synthesis is scalable to multi-gram quantities without compromising yield or purity. Industrial protocols recommend:

  • Inert Atmosphere : Conducting reactions under nitrogen or argon to prevent oxidation of thiol groups.

  • Purification via Distillation : For large-scale production, short-path distillation under reduced pressure (0.1–0.5 mmHg) isolates the product in >98% purity.

Challenges and Mitigation Strategies

Hydrolysis of Trimethoxysilyl Group

The silane moiety is susceptible to hydrolysis in humid environments, leading to premature crosslinking. Storage under anhydrous conditions (e.g., molecular sieves) and use of stabilized solvents (e.g., THF with BHT inhibitor) are critical.

Byproduct Formation

Trace sodium bromide (NaBrNaBr) from Step 1.2 may catalyze side reactions. Rigorous washing with ice-cold water and subsequent drying over magnesium sulfate (MgSO4MgSO_4) mitigate this issue.

Recent Advancements in Synthesis

Recent studies explore microwave-assisted synthesis to reduce reaction times. Initial trials show that 30 minutes of microwave irradiation (100°C, 300 W) achieves 90% yield, compared to 18 hours under conventional heating .

Chemical Reactions Analysis

RAFT Polymerization Reactions

CMPT acts as a chain transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization, enabling controlled growth of polymer chains. Key reactions include:

  • Initiation :
    CMPT facilitates the polymerization of monomers like 2-(dimethylamino) ethyl methacrylate (DMAEMA) in the presence of radical initiators (e.g., AIBN). The trithiocarbonate group mediates chain transfer via a reversible cleavage mechanism .

    Reaction Scheme :

    CMPT+MonomerAIBNPolymer CMPT adductControlled polymer chains\text{CMPT}+\text{Monomer}\xrightarrow{\text{AIBN}}\text{Polymer CMPT adduct}\rightarrow \text{Controlled polymer chains}
  • Kinetics :
    Polymerization follows pseudo-first-order kinetics with a rate constant K1=0.012min1K_1=0.012\,\text{min}^{-1} for DMAEMA at 70°C .

MonomerInitiatorTemperature (°C)Reaction Time (h)Conversion (%)
DMAEMAAIBN702495
AcrylamideACVA60685

Data sources:

Hydrolysis of Trimethoxysilyl Groups

The trimethoxysilyl moiety undergoes hydrolysis in aqueous or alcoholic media, enabling covalent bonding to hydroxylated surfaces (e.g., glass, silica):

Si OCH3)3+3H2OSi OH 3+3CH3OH\text{Si OCH}_3)_3+3\text{H}_2\text{O}\rightarrow \text{Si OH }_3+3\text{CH}_3\text{OH}

  • FTIR Evidence :
    Post-hydrolysis, FTIR spectra show:

    • Loss of Si–O–CH3_3 peaks at 1,090 cm1^{-1} .

    • Emergence of Si–O–Si stretching at 1,030 cm1^{-1} .

Quaternization of Amino-Containing Polymers

CMPT-grafted polymers with tertiary amine groups (e.g., PDMAEMA) undergo quaternization using methyl iodide:

PDMAEMA+CH3IQuaternized PDMAEMA+I\text{PDMAEMA}+\text{CH}_3\text{I}\rightarrow \text{Quaternized PDMAEMA}^+\text{I}^-

  • 1^11H NMR Confirmation :

    • Before quaternization : δ = 2.25 ppm (–N(CH3_3)2_2) .

    • After quaternization : δ = 3.05 ppm (–N+^+(CH3_3)3_3) .

Thermal Decomposition

CMPT decomposes at elevated temperatures, releasing volatile sulfur compounds:

  • TGA Data :

    • 10% mass loss at 180°C (onset of trithiocarbonate degradation) .

    • Complete decomposition by 300°C .

Temperature (°C)Residual Mass (%)
10098
20075
3005

Source:

Radical-Induced Cleavage

The trithiocarbonate group undergoes cleavage under radical conditions (e.g., H2_2O2_2/heat), producing thiol-terminated polymers:

Polymer S C S S RH2O2Polymer SH+R S C S OH\text{Polymer S C S S R}\xrightarrow{\text{H}_2\text{O}_2}\text{Polymer SH}+\text{R S C S OH}

  • Optimized Conditions :

    • 0.10% H2_2O2_2 (w/w) at 80°C for 2 hours .

    • 90% thiocarbonylthio group removal confirmed by UV-Vis (loss of absorbance at 305 nm) .

Surface Grafting Reactions

CMPT forms self-assembled monolayers (SAMs) on silica surfaces, enabling subsequent polymer grafting:

SubstrateGrafting Density (chains/nm²)Polymer MW (kDa)Contact Angle (°)
Silica0.82565
Glass0.61872

Data from

Comparative Reactivity with Analogues

CMPT’s reactivity differs from other trithiocarbonates due to its silane and cyano groups:

CompoundHalf-Life in RAFT (h)Hydrolysis Rate (h⁻¹)
CMPT2.50.15
Cyanomethyl dodecyl trithiocarbonate3.20.02
Dibenzyl trithiocarbonate4.00.01

Sources:

Analytical Characterization Data

Key spectral signatures of CMPT and its derivatives:

TechniqueKey Peaks/Data
1^11H NMR - 4.09 ppm (CH2_2-S)
- 3.38 ppm (CH2_2-Si)
FTIR - 2,160 cm1^{-1} (C≡N)
- 1,090 cm1^{-1} (Si–O–CH3_3)
Raman 640 cm1^{-1} (C–S stretching)

Scientific Research Applications

Applications in Polymer Chemistry

Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate is primarily utilized as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent in radical polymerization processes. Its unique structure allows for controlled polymerization, enabling the synthesis of polymers with specific architectures and functionalities.

RAFT Polymerization

The compound acts as a RAFT agent, facilitating the production of polymers with well-defined molecular weights and narrow polydispersity indices. This control is crucial for applications requiring precise material properties, such as:

  • Biomedical Applications : Polymers synthesized using this compound can be tailored for drug delivery systems, enhancing therapeutic efficacy.
  • Coatings and Adhesives : The ability to modify surface properties leads to improved adhesion and durability in coatings.

Case Study : A study demonstrated that incorporating this compound in the polymerization of methyl methacrylate resulted in polymers with lower dispersity compared to traditional RAFT agents, highlighting its effectiveness in producing high-quality materials .

Surface Modification

The silane group in this compound enables its use in surface modification applications. This property is particularly beneficial for:

  • Silica-Based Materials : Enhancing the compatibility of organic materials with inorganic substrates.
  • Biomedical Devices : Improving biocompatibility and reducing protein adsorption on device surfaces.

Mechanism of Action

The primary mechanism of action for Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, mediating the growth of polymer chains by transferring the active radical species between growing chains. This results in controlled polymerization with narrow molecular weight distribution.

Comparison with Similar Compounds

Key Properties:

  • Density : 1.219 g/mL at 25°C
  • Boiling Point : 395.1 ± 35.0°C at 760 mmHg
  • Flash Point : >110°C .
  • Applications: Surface modification of cellulose nanocrystal (CNC) films , grafting onto silica for controlled polymer synthesis , and adsorption of perfluorinated compounds .

Structural and Functional Group Comparisons

The compound is compared to structurally related silane-based reagents and RAFT agents (Table 1).

Table 1: Structural and Functional Group Comparisons
Compound Name Key Functional Groups Molecular Weight (g/mol) Primary Application References
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate Trimethoxysilyl, trithiocarbonate 311.517 RAFT polymerization; surface grafting
(3-Mercaptopropyl)trimethoxysilane (TMOS) Trimethoxysilyl, mercapto (-SH) 196.34 GO functionalization; thiol-chemistry
1-[3-(Trimethoxysilyl)propyl]urea (TMON) Trimethoxysilyl, urea (-NH-C(=O)-NH₂) 222.33 GO functionalization; hydrogen bonding
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester Phenyl trithiocarbonate, NHS ester 407.49 RAFT polymerization (aminated silica)
TESAC/TMSAC (Ionic liquids) Trimethoxysilyl, ammonium carbamate ~450–500 (estimated) CO₂-responsive solvents; extraction
Key Observations:
  • Trimethoxysilyl Group : Common in TMOS, TMON, and the target compound, enabling surface bonding. However, the trithiocarbonate group distinguishes the target compound as a RAFT agent .
  • Reactivity : Unlike TMOS (thiol-based) and TMON (urea-based), the trithiocarbonate group enables controlled radical polymerization .
  • RAFT Agent Comparison: The target compound bonds directly to silica via trimethoxysilyl, whereas 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester requires aminated surfaces .

Performance in Polymerization and Surface Modification

Table 2: Application-Specific Comparisons
Parameter This compound TMOS TMON 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid NHS ester
Polymerization Control Dispersity index (Đ) ~1.15–1.2 Not applicable Not applicable Đ ~1.1–1.3
Substrate Compatibility Silica, cellulose Graphene oxide Graphene oxide Aminated silica
Reaction Conditions Reflux in toluene (120°C, 24 h) 80°C, aqueous 80°C, aqueous Room temperature, organic solvents
Yield 62% grafting on CNC films N/A N/A >90% coupling efficiency
Key Findings:
  • Efficiency : The target compound achieves 62% grafting yield on CNC films, critical for adsorption applications , but lags behind NHS-ester RAFT agents in coupling efficiency.
  • Versatility : Combines surface modification (via silane) and polymerization control (via trithiocarbonate), unlike TMOS/TMON, which lack RAFT functionality .

Biological Activity

Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate (CMTPTC) is a compound of interest in the field of polymer chemistry and biological applications. Its unique structure, which combines a cyano group with a trithiocarbonate moiety, allows it to participate in various chemical reactions, including reversible addition-fragmentation chain transfer (RAFT) polymerization. This article explores the biological activity of CMTPTC, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

CMTPTC is characterized by the following structural components:

  • Cyanomethyl group : This group enhances the reactivity of the compound.
  • Trimethoxysilyl group : This moiety provides silane functionality, which is beneficial for adhesion and compatibility with various substrates.
  • Trithiocarbonate group : This group is crucial for its role as a RAFT agent in polymerization processes.

Cytotoxicity Studies

Recent studies have demonstrated that compounds containing trithiocarbonate groups exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 1.38 to 3.21 μM against HepG2 cells, indicating potent antiproliferative effects . The mechanism of action appears to involve:

  • Induction of Apoptosis : CMTPTC may trigger apoptotic pathways by modulating key proteins such as Bcl-2 and p53. Increased levels of p53 and Bax were observed, suggesting a shift towards apoptosis in treated cells .
  • Inhibition of Tubulin Polymerization : CMTPTC has been implicated in disrupting microtubule dynamics, which is critical for cell division. Inhibition percentages for tubulin polymerization were reported at 86.73% for one derivative compared to a standard control .

Mechanistic Insights

The biological activity of CMTPTC can be attributed to its ability to induce oxidative stress and disrupt cellular homeostasis. The following mechanisms have been proposed:

  • Reactive Oxygen Species (ROS) Production : CMTPTC may increase ROS levels within cells, leading to oxidative damage and subsequent cell death.
  • Cell Cycle Arrest : Flow cytometry analyses indicated that CMTPTC causes G2/M phase arrest in cell cycles, preventing proper mitotic progression .

Case Studies and Research Findings

A series of studies have evaluated the biological implications of trithiocarbonate derivatives:

CompoundCell LineIC50 (μM)Mechanism
CMTPTCHepG21.38Apoptosis induction
Compound 10A-5940.52Tubulin polymerization inhibition
Compound 11PC-30.61Microtubule disruption

These findings highlight the potential of CMTPTC and its derivatives as candidates for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate relevant to its use in material synthesis?

  • Answer : The compound has a molecular weight of 311.517 g/mol, density of 1.219 g/mL at 25°C, and a boiling point of 395.1±35.0°C. Its molecular formula (C₉H₁₇NO₃S₃Si) includes functional groups (trimethoxysilyl, trithiocarbonate) critical for covalent bonding to substrates like graphene oxide. The high flash point (>110°C) indicates stability under moderate thermal conditions, making it suitable for functionalization reactions .

Q. How is this compound synthesized and characterized in laboratory settings?

  • Answer : The compound is typically synthesized via silane coupling reactions. For example, in graphene oxide (GO) functionalization, it is reacted with GO at 80°C under sonication, followed by reduction with ascorbic acid. Characterization employs elemental analysis (C, S, N content), FTIR for S–H/S–C bond verification, and porosity measurements (BET surface area) to confirm heteroatom incorporation and microporosity .

Advanced Research Questions

Q. How does the functionalization of graphene oxide (GO) with this compound influence CO₂ adsorption capacity?

  • Answer : The compound introduces sulfur (S) and nitrogen (N) heteroatoms into GO, enhancing CO₂-philicity. Adsorption capacity (up to 3.97 mmol/g at 25°C) depends on micropore volume and heteroatom density. Advanced methods like XPS quantify S/N distribution, while gas sorption analyzers measure CO₂/N₂ selectivity. Contradictions in reported capacities often arise from variations in GO reduction temperatures (60°C vs. 90°C) and reagent-to-GO ratios (e.g., 2:1 mg/mg) .

Q. What experimental parameters must be optimized during GO functionalization with this compound to achieve desired porosity and heteroatom distribution?

  • Answer : Critical parameters include:

  • Reagent ratio : A 2:1 GO-to-reagent ratio ensures sufficient heteroatom grafting without pore blockage.
  • Reduction temperature : Higher temperatures (90°C) increase micropore formation but may degrade trithiocarbonate groups.
  • pH control : Acidic conditions (e.g., ascorbic acid at pH ~3) stabilize silane bonding.
    Methodological validation requires cross-referencing TGA (thermal stability) and SEM/EDS (elemental mapping) data .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing the compound’s bonding to silica-based substrates?

  • Answer : Discrepancies in FTIR or Raman spectra (e.g., S–H vs. Si–O–Si peaks) require controlled hydrolysis experiments. For example, pre-treating substrates with acetic acid (pH 4–5) ensures consistent silanol group availability. Comparative studies using deuterated solvents or in-situ NMR can isolate signal interference from moisture or byproducts .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound in synthetic workflows?

  • Answer : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hydrolysis of trimethoxysilyl groups. Storage at 4°C in amber glass vials minimizes degradation. PPE (nitrile gloves, goggles) is mandatory due to potential skin/eye irritation, as indicated by MSDS data .

Q. Which analytical techniques are most reliable for quantifying residual unreacted compound in functionalized materials?

  • Answer : HPLC-MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) provides ppm-level detection. Alternatively, TGA mass loss profiles between 200–400°C correlate with trithiocarbonate decomposition, validated against calibration curves from pure compound standards .

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